(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride
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Description
Scientific Research Applications
Synthesis and Chemical Transformations
- The compound has been utilized in the synthesis of various chemical structures, such as β-lactones. These syntheses often involve aldolization of ketones with phenyl ester enolates, leading to products like 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one and similar structures (Wedler & Schick, 2003).
- It is also used in the creation of bispiroheterocyclic systems with antimicrobial properties. This involves reactions with hydrazines, hydroxylamine, urea, and thiourea derivatives to produce a variety of bispirothiazolopyrazolines, bispirothiazoloisoxazolines, bispirothiazolopyrimidinones, and bispirothiazolothiopyrimidinones (Al-Ahmadi, 1996).
Biomedical and Pharmacological Applications
- Specific derivatives of the compound, such as (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, have been synthesized and characterized for potential biomedical applications. Their molecular and crystal structures have been analyzed, providing insights into their chemical properties and potential uses (Iusupov et al., 2022).
- Studies on the hydrolysis and acylation of imino groups in certain isomers of the compound have been conducted, enhancing understanding of its chemical behavior and potential for modification in pharmaceutical contexts (Belikov et al., 2013).
Advanced Chemical Studies
- Research into the compound's role in synthesizing new chiral derivatives, especially in relation to quinolone antibacterial agents, has been conducted. These studies focus on understanding stereochemical structure-activity relationships and developing potent antibacterial drugs (Kimura et al., 1994).
- The compound is also central to the synthesis of novel dipeptide synthons and their application in peptide synthesis, highlighting its versatility in organic chemistry (Vlasova et al., 2015).
Properties
IUPAC Name |
(1R,3R)-1-amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-6-5-7(10)8(6)1-3-11-4-2-8;/h6-7,10H,1-5,9H2;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUACKHQJQQIQLF-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(CC2O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC12[C@@H](C[C@H]2O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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